molecular formula C22H22ClN5O4S B11247115 N-(3-chloro-4-methoxyphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(3-chloro-4-methoxyphenyl)-2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B11247115
M. Wt: 488.0 g/mol
InChI Key: QAWBIKSBJYOFBP-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-METHOXYPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a chlorinated aromatic ring, a methoxy group, and a triazole moiety

Preparation Methods

The synthesis of N-(3-CHLORO-4-METHOXYPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:

    Formation of the chlorinated aromatic ring: This step involves the chlorination of a suitable aromatic precursor.

    Introduction of the methoxy group: The methoxy group is introduced through a methylation reaction.

    Synthesis of the triazole moiety: This involves the cyclization of appropriate precursors to form the triazole ring.

    Coupling reactions: The final step involves coupling the intermediate compounds to form the target compound under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

N-(3-CHLORO-4-METHOXYPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or triazole moiety are replaced by other groups.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, breaking down into smaller fragments.

Scientific Research Applications

N-(3-CHLORO-4-METHOXYPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-METHOXYPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3-CHLORO-4-METHOXYPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE can be compared with other similar compounds, such as:

    3-Chloro-N-(4-methoxyphenyl)propanamide: A halogenated derivative with a simpler structure.

    3-(3-Chloro-4-methoxyphenyl)propionic acid: Another chlorinated aromatic compound with different functional groups.

    Various triazole derivatives: Compounds with similar triazole moieties but different substituents.

The uniqueness of N-(3-CHLORO-4-METHOXYPHENYL)-2-({4-METHYL-5-[1-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-4-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H22ClN5O4S

Molecular Weight

488.0 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[[4-methyl-5-[1-(3-oxo-1,4-benzoxazin-4-yl)ethyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H22ClN5O4S/c1-13(28-16-6-4-5-7-18(16)32-11-20(28)30)21-25-26-22(27(21)2)33-12-19(29)24-14-8-9-17(31-3)15(23)10-14/h4-10,13H,11-12H2,1-3H3,(H,24,29)

InChI Key

QAWBIKSBJYOFBP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C(N1C)SCC(=O)NC2=CC(=C(C=C2)OC)Cl)N3C(=O)COC4=CC=CC=C43

Origin of Product

United States

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